molecular formula C25H21FN4O3 B15084642 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide CAS No. 765295-58-7

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide

Cat. No.: B15084642
CAS No.: 765295-58-7
M. Wt: 444.5 g/mol
InChI Key: UQZAGPDORNWAFU-JFLMPSFJSA-N
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Description

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the azomethine group (-NHN=CH-), which is formed by the condensation of hydrazine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that may inhibit enzymes or disrupt cellular processes. The azomethine group is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

765295-58-7

Molecular Formula

C25H21FN4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H21FN4O3/c1-32-22-13-10-18(14-23(22)33-2)25(31)28-27-15-19-16-30(21-6-4-3-5-7-21)29-24(19)17-8-11-20(26)12-9-17/h3-16H,1-2H3,(H,28,31)/b27-15+

InChI Key

UQZAGPDORNWAFU-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC

Origin of Product

United States

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